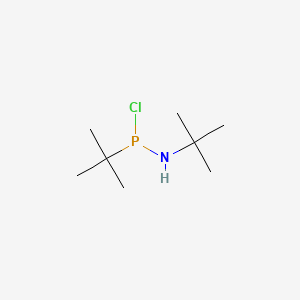![molecular formula C6H3F3 B14698184 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 21892-54-6](/img/structure/B14698184.png)
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluorobicyclo[220]hexa-2,5-diene is a fluorinated derivative of bicyclo[220]hexa-2,5-diene This compound is characterized by the presence of three fluorine atoms attached to the bicyclic structure, which significantly alters its chemical properties compared to its non-fluorinated counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene typically involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the regioselectivity of the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents that allow for selective fluorination on a larger scale. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form more complex structures.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Addition: Cycloaddition reactions often require the presence of a catalyst or specific reaction conditions such as elevated temperatures or pressures.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required, but these reactions are less frequently studied.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
Scientific Research Applications
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. The exact pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: This compound has six fluorine atoms and exhibits different reactivity and stability compared to 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Dewar Benzene: A non-fluorinated bicyclic isomer of benzene, known for its unique structure and reactivity.
Uniqueness
This compound is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. The presence of three fluorine atoms in specific positions on the bicyclic structure enhances its reactivity and stability, making it a valuable compound for various scientific applications.
Properties
CAS No. |
21892-54-6 |
|---|---|
Molecular Formula |
C6H3F3 |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
1,2,4-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-3-5(8)1-2-6(4,5)9/h1-3H |
InChI Key |
XXSFHYQIKIRMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C1(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


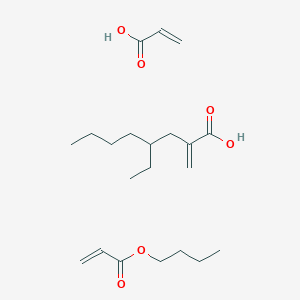
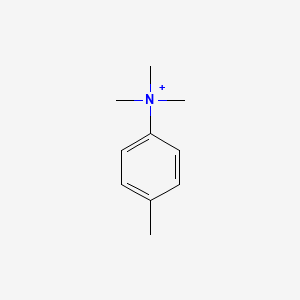
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
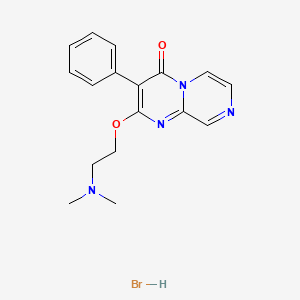
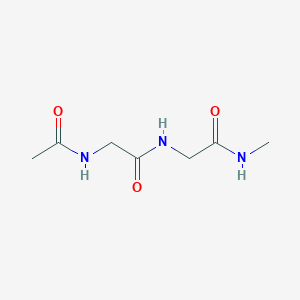
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
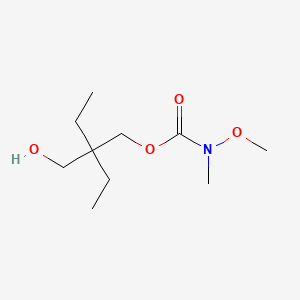
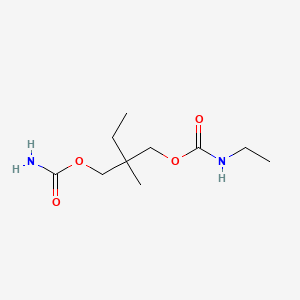
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
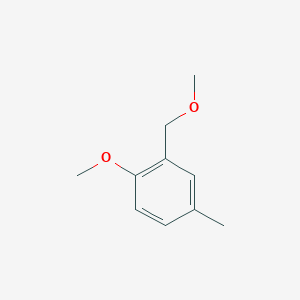
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
